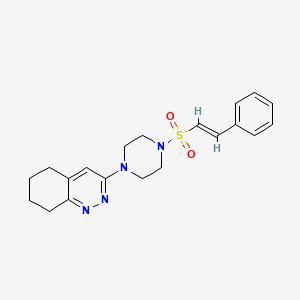

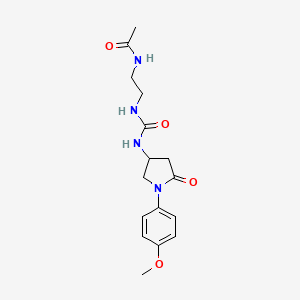

(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors in the body . The styrylsulfonyl group attached to the piperazine ring could potentially enhance the compound’s biological activity .

Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated cyclic compound with nitrogen atoms. It also has a styrylsulfonyl group attached to the piperazine ring .Chemical Reactions Analysis

Piperazine derivatives are known to undergo various chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar nitrogen atoms .Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on compounds structurally related to (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has shown promising antibacterial activity. A study described the synthesis of a series of tetracyclic quinolone antibacterials, highlighting compounds with potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds, such as the replacement of the piperazinyl nitrogen atom by different groups, have shown to influence their antibacterial efficacy significantly (Taguchi et al., 1992; Jinbo et al., 1993).

Antimicrobial and Anticancer Properties

Further exploration into the chemical family of (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has led to the discovery of compounds with notable antimicrobial activities. Novel sulfone-linked bis heterocycles have demonstrated pronounced activity, suggesting potential in combating microbial infections (Padmavathi et al., 2008). Additionally, derivatives synthesized from this chemical structure have shown significant antiproliferative effects against human cancer cell lines, indicating a promising avenue for anticancer agent development (Mallesha et al., 2012).

Antituberculosis and Anticancer Activities

Novel fluoroquinolones derived from this chemical backbone, designed and synthesized with specific modifications, have exhibited in vivo activity against Mycobacterium tuberculosis, showcasing potential for tuberculosis treatment. The structural adjustments, such as substituents at the piperazine 4th position, have been crucial in enhancing their therapeutic profiles (Shindikar & Viswanathan, 2005). Moreover, the design of 4-aminoquinoline derivatives using a hybrid pharmacophore approach has led to compounds with heightened anticancer activities, highlighting the versatility of this chemical framework in addressing various malignancies (Solomon et al., 2019).

Serotonin Receptor Ligands

The structural adaptability of compounds within the (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline framework has also been explored for potential neurological applications. Certain piperazinyl derivatives have been identified with high binding affinities for the 5-HT(6) serotonin receptor, demonstrating the therapeutic potential of these compounds in neurological disorders and contributing to the understanding of serotonin receptor modulation (Park et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c25-27(26,15-10-17-6-2-1-3-7-17)24-13-11-23(12-14-24)20-16-18-8-4-5-9-19(18)21-22-20/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZDMOZOSMESIK-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)

![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)

![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)

![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)